Cas no 1402225-96-0 (2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine)

2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine structure
1402225-96-0 structure
商品名:2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine
CAS番号:1402225-96-0
MF:C51H34ClN3
メガワット:724.288771152496
CID:5575358

2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine 化学的及び物理的性質

名前と識別子

    • 2-chloro-4,6-bis([1,1'':3'',1'''':3'''',1''''''-quaterphenyl]-4-yl)-1,3,5-Triazine
    • 1,3,5-Triazine, 2-chloro-4,6-bis([1,1':3',1'':3'',1'''-quaterphenyl]-4-yl)-
    • 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine
    • インチ: 1S/C51H34ClN3/c52-51-54-49(39-27-23-37(24-28-39)43-17-9-21-47(33-43)45-19-7-15-41(31-45)35-11-3-1-4-12-35)53-50(55-51)40-29-25-38(26-30-40)44-18-10-22-48(34-44)46-20-8-16-42(32-46)36-13-5-2-6-14-36/h1-34H
    • InChIKey: JXXZIRVQVUEXJS-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C2=CC=C(C3=CC=CC(C4=CC=CC(C5=CC=CC=C5)=C4)=C3)C=C2)N=C(C2=CC=C(C3=CC=CC(C4=CC=CC(C5=CC=CC=C5)=C4)=C3)C=C2)N=C1Cl

じっけんとくせい

  • 密度みつど: 1.200±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): -0.39±0.10(Predicted)

2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C995630-500mg
2-​chloro-​4,​6-​bis([1,​1':3',​1'':3'',​1'''-​quaterphenyl]​-​4-​yl)​-1,​3,​5-​Triazine
1402225-96-0
500mg
$2463.00 2023-05-18
TRC
C995630-1000mg
2-​chloro-​4,​6-​bis([1,​1':3',​1'':3'',​1'''-​quaterphenyl]​-​4-​yl)​-1,​3,​5-​Triazine
1402225-96-0
1g
$4650.00 2023-05-18
TRC
C995630-1g
2-​chloro-​4,​6-​bis([1,​1':3',​1'':3'',​1'''-​quaterphenyl]​-​4-​yl)​-1,​3,​5-​Triazine
1402225-96-0
1g
$ 3000.00 2023-09-08
TRC
C995630-250mg
2-​chloro-​4,​6-​bis([1,​1':3',​1'':3'',​1'''-​quaterphenyl]​-​4-​yl)​-1,​3,​5-​Triazine
1402225-96-0
250mg
$1303.00 2023-05-18
TRC
C995630-2.5g
2-​chloro-​4,​6-​bis([1,​1':3',​1'':3'',​1'''-​quaterphenyl]​-​4-​yl)​-1,​3,​5-​Triazine
1402225-96-0
2.5g
$10453.00 2023-05-18

2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazine 関連文献

2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-Triazineに関する追加情報

2-Chloro-4,6-Bis(1,1':3',1'':3'',1'''-Quaterphenyl-4-yl)-1,3,5-Triazine (CAS No. 1402225-96-0): An Overview

2-Chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine (CAS No. 1402225-96-0) is a complex organic compound that has garnered significant attention in the fields of materials science and organic chemistry due to its unique structural and electronic properties. This compound belongs to the class of triazines, which are six-membered heterocyclic compounds containing three nitrogen atoms. The presence of the quaterphenyl substituents and the chlorine atom imparts distinct characteristics that make it a valuable material for various applications.

The molecular structure of 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine is characterized by a central triazine core with two bulky quaterphenyl groups attached at the 4 and 6 positions. The quaterphenyl substituents consist of four phenyl rings connected in a linear fashion, providing a highly conjugated system that enhances the compound's electronic properties. The chlorine atom at the 2 position further modulates the electronic structure and reactivity of the molecule.

Recent research has focused on the potential applications of this compound in organic electronics and optoelectronics. Studies have shown that 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine exhibits excellent charge transport properties and high thermal stability, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The high degree of conjugation and planarity of the quaterphenyl groups facilitate efficient charge transport through the molecular backbone.

In addition to its electronic properties, 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine has been investigated for its potential as a non-linear optical material. Non-linear optical (NLO) materials are essential for applications such as frequency doubling, optical switching, and data storage. The presence of the chlorine atom and the extended π-conjugation system contribute to strong NLO responses in this compound.

The synthesis of 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of appropriate amines with cyanuric chloride followed by subsequent functionalization steps to introduce the quaterphenyl substituents. Recent advancements in synthetic methods have led to more efficient and environmentally friendly approaches to produce this compound.

The characterization of 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine is typically performed using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound. In addition, thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to evaluate its thermal stability and decomposition behavior.

The potential applications of 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine extend beyond electronics and optics. Its unique chemical structure has also been explored for use in supramolecular chemistry and self-assembling systems. The ability to form stable supramolecular assemblies through non-covalent interactions such as π-stacking and hydrogen bonding makes it a promising candidate for developing advanced materials with tailored properties.

In conclusion, 2-chloro-4,6-bis(1,1':3',1'':3'',1'''-quaterphenyl-4-yl)-1,3,5-triazine (CAS No. 1402225-96-0) is a multifaceted compound with a wide range of potential applications in materials science and organic chemistry. Its unique structural features and electronic properties make it an attractive material for research and development in various fields. Ongoing studies continue to uncover new possibilities for this intriguing compound.

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